molecular formula C20H24N4O2 B6773015 N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B6773015
M. Wt: 352.4 g/mol
InChI Key: OOERCWKXKFUNFK-MBIQTGHCSA-N
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Description

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrazole ring, and a pyrrolidine carboxamide group

Properties

IUPAC Name

N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13-16-7-4-5-9-18(16)26-19(13)14(2)22-20(25)24-10-6-8-17(24)15-11-21-23(3)12-15/h4-5,7,9,11-12,14,17H,6,8,10H2,1-3H3,(H,22,25)/t14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOERCWKXKFUNFK-MBIQTGHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(C)NC(=O)N3CCCC3C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)[C@H](C)NC(=O)N3CCCC3C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a suitable dihalide or through reductive amination.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran, pyrazole, and pyrrolidine intermediates using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of benzofuran-quinone derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted benzofuran or pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide could be explored for its therapeutic potential. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, depending on its interaction with specific biological pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
  • N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxylate
  • N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carbothioamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.

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